

Neurotinib-XYZ: Preclinical Efficacy and Safety Profile in a Murine Model of Neurodegeneration

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Compound of Interest

Compound Name: 3X8QW8Msr7

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Abstract: This document provides a comprehensive overview of the preclinical data for Neurotinib-XYZ, a novel small molecule inhibitor of the CNS-specific kinase, NeuroKinase-1 (NK1). The data presented herein summarizes the in-vitro potency, pharmacokinetics, and in-vivo efficacy and safety of Neurotinib-XYZ in a transgenic mouse model of Cortical Degeneration Syndrome (CDS). The findings suggest that Neurotinib-XYZ is a promising therapeutic candidate for the treatment of neurodegenerative diseases characterized by aberrant NK1 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from our preclinical evaluation of Neurotinib-XYZ.

Table 1: In-Vitro Potency and Selectivity

Target	IC50 (nM)	Assay Type
NeuroKinase-1 (NK1)	15.2	HTRF Kinase Assay

| Kinase Panel (100 targets) | > 1,000 | KiNativ Profiling |

Table 2: Pharmacokinetic Profile in C57BL/6 Mice (10 mg/kg, Oral Gavage)

Parameter	Value	Unit
Tmax	1.5	hours
Cmax	2,105	ng/mL
AUC(0-inf)	18,540	ng*h/mL
Half-life (t1/2)	6.8	hours
Bioavailability (F%)	45	%

| Brain-to-Plasma Ratio | 1.2 | - |

Table 3: Efficacy in CDS-tg Mouse Model (8-week treatment)

Group	Morris Water Maze (Escape Latency, sec)	Rotarod (Time on Rod, sec)
Wild-Type (Vehicle)	15.3 ± 2.1	185 ± 15
CDS-tg (Vehicle)	55.8 ± 4.5	62 ± 8

| CDS-tg (Neurotinib-XYZ, 10 mg/kg) | 22.1 ± 3.3 | 145 ± 12 |

Table 4: Acute Toxicity in C57BL/6 Mice

Parameter	Value
LD50 (Oral)	> 2,000 mg/kg

| Key Observations (at 1,000 mg/kg) | Mild sedation, reversible within 24 hours |

Experimental Protocols

2.1 In-Vitro Kinase Inhibition Assay (HTRF)

- Reagents: Recombinant human NK1 enzyme, biotinylated peptide substrate, ATP, and Neurotinib-XYZ.

- Procedure: The assay was performed in 384-well plates. Neurotinib-XYZ was serially diluted in DMSO.
- The kinase reaction was initiated by adding ATP and incubated for 60 minutes at room temperature.
- HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665) were added.
- After a further 60-minute incubation, the plate was read on an HTRF-compatible plate reader.
- IC50 values were calculated using a four-parameter logistic fit.

2.2 Pharmacokinetic (PK) Study

- Subjects: Male C57BL/6 mice (n=3 per time point).
- Dosing: A single dose of Neurotinib-XYZ (10 mg/kg) was administered via oral gavage.
- Sample Collection: Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Brain tissue was collected at the terminal time point.
- Analysis: Plasma and brain homogenate concentrations of Neurotinib-XYZ were determined using LC-MS/MS.
- Data Modeling: PK parameters were calculated using non-compartmental analysis.

2.3 Efficacy Study in CDS-tg Mice

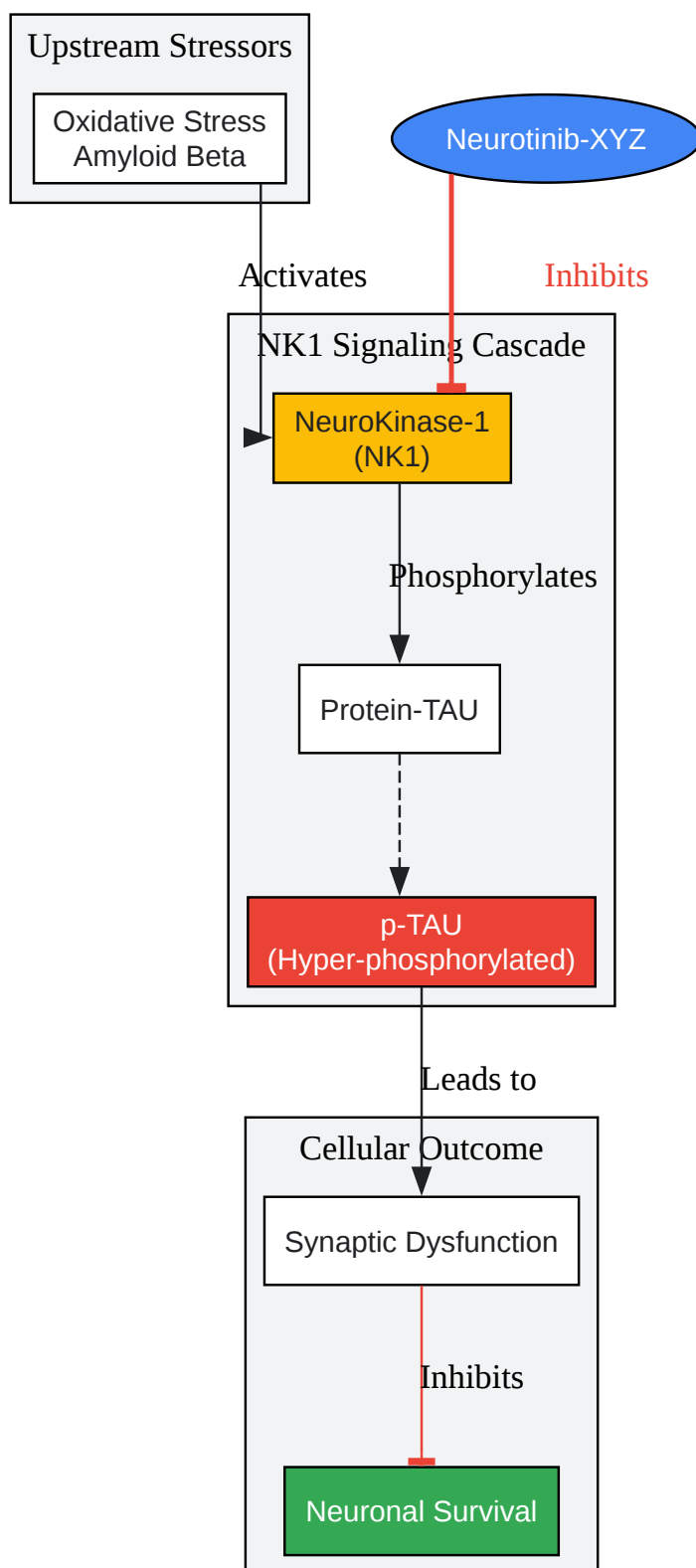
- Subjects: 6-month-old male CDS-tg mice and wild-type littermates.
- Treatment Groups: (n=12 per group)
 - Group A: Wild-Type + Vehicle
 - Group B: CDS-tg + Vehicle

- Group C: CDS-tg + Neurotinib-XYZ (10 mg/kg/day, oral gavage)
- Duration: Treatment was administered daily for 8 weeks.
- Behavioral Testing:
 - Morris Water Maze: Assessed spatial learning and memory during the final week of treatment.
 - Rotarod Test: Assessed motor coordination and balance at baseline and at the end of the study.
- Endpoint: Following behavioral testing, animals were euthanized for tissue analysis.

Visualizations: Pathways and Workflows

3.1 Neurotinib-XYZ Mechanism of Action

The diagram below illustrates the proposed signaling pathway in which Neurotinib-XYZ acts. By inhibiting NeuroKinase-1 (NK1), it prevents the hyper-phosphorylation of Protein-TAU, a key pathological event in Cortical Degeneration Syndrome (CDS), thereby promoting neuronal survival.

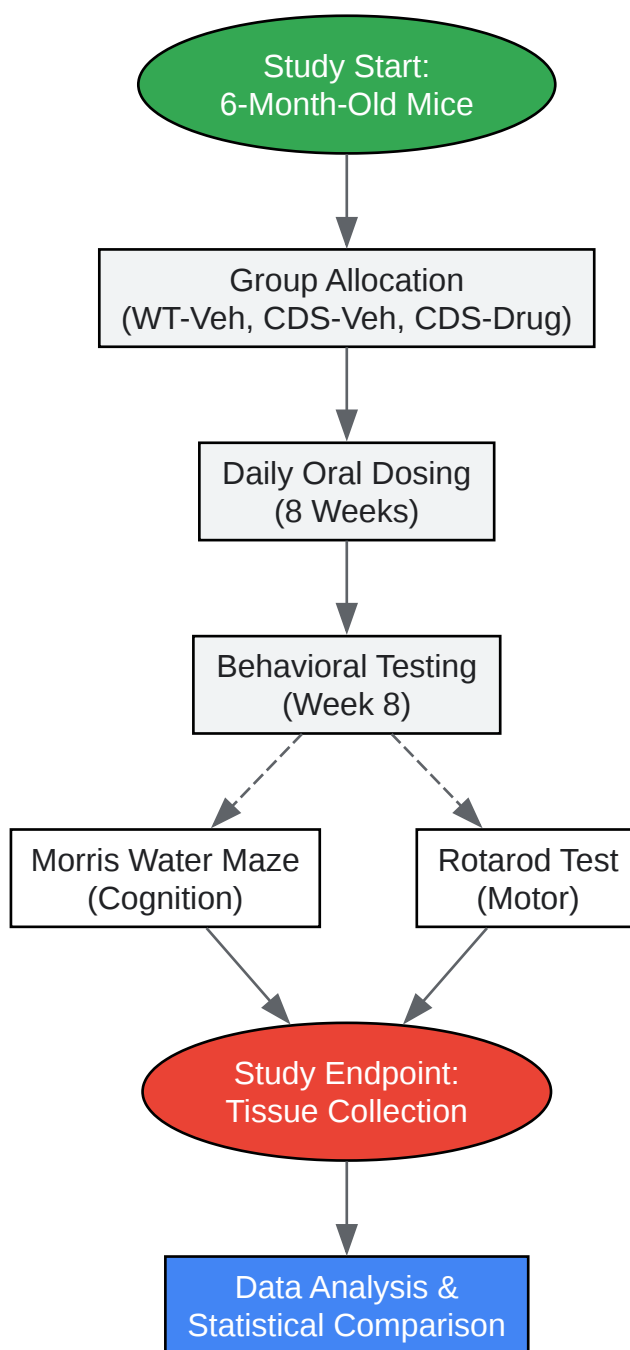


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Caption: Proposed mechanism of action for Neurotinib-XYZ.

3.2 Efficacy Study Experimental Workflow

The following diagram outlines the logical flow of the 8-week in-vivo efficacy study conducted in the CDS-tg mouse model.



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Caption: Workflow for the 8-week preclinical efficacy study.

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